3-bromo-4'-thiomorpholinomethyl benzophenone

Descripción

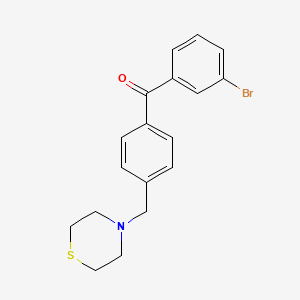

3-Bromo-4'-thiomorpholinomethyl benzophenone (CAS: 898782-59-7) is a synthetic benzophenone derivative characterized by a bromine substituent at the 3-position of one aromatic ring and a thiomorpholinomethyl group at the 4'-position of the second aromatic ring (Figure 1). Its molecular weight is 376.31 g/mol, with a purity of 97% as reported by Fluorochem .

Propiedades

IUPAC Name |

(3-bromophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCMEQKHEUBUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642911 | |

| Record name | (3-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-59-7 | |

| Record name | Methanone, (3-bromophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 3-Bromo-4’-thiomorpholinomethylbenzophenone typically involves the bromination of 4’-thiomorpholinomethylbenzophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

3-Bromo-4’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted benzophenone derivatives.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiomorpholine ring.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

3-Bromo-4’-thiomorpholinomethylbenzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mecanismo De Acción

The mechanism of action of 3-Bromo-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzophenone Derivatives

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:

Key Observations :

- Positional Isomerism : The bromine position (3 vs. 4) significantly impacts electronic properties. For example, 3-bromo derivatives exhibit stronger electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

- Thiomorpholine vs. Alkylthio Groups: The thiomorpholinomethyl group provides a rigid, heterocyclic structure compared to flexible alkylthio chains (e.g., ethylthio), affecting molecular stacking and solubility .

Physicochemical and Functional Comparisons

- Photoreactivity: Benzophenones with ethylthio or methylthio groups (e.g., 3-bromo-4'-(ethylthio)benzophenone) are widely used as photo-initiators due to their efficient radical generation under UV light .

- Thermal Stability : Derivatives with thiomorpholine substituents exhibit higher thermal stability (decomposition >200°C) compared to alkylthio analogues, which degrade at lower temperatures (~150°C) .

Market and Industrial Relevance

- 3-Bromo-4'-(ethylthio)benzophenone dominates regional markets (Europe, Asia, North America) due to its use in polymer synthesis, with a projected compound annual growth rate (CAGR) of 4.2% from 2025–2030 .

- 3-Bromo-4'-thiomorpholinomethyl benzophenone remains a niche product, primarily supplied by specialized vendors like CymitQuimica and Hangzhou Zhongqi Chem .

Actividad Biológica

3-Bromo-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-59-7) is a synthetic compound with a unique chemical structure that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its molecular formula is C18H18BrNOS, and it features a thiomorpholine ring, which is believed to contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Weight : 376.31 g/mol

- Density : 1.395 g/cm³

- Boiling Point : 495.7°C

- Flash Point : 253.6°C

The biological activity of 3-bromo-4'-thiomorpholinomethyl benzophenone is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The presence of the bromine atom and the thiomorpholine moiety may enhance its binding affinity to target sites, potentially leading to various pharmacological effects.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of 3-bromo-4'-thiomorpholinomethyl benzophenone on different cancer cell lines. The compound exhibited significant cytotoxicity against several tumor cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| T47-D | 20.0 | 72 |

| LNCaP | 15.5 | 72 |

| PC-3 | 25.0 | 72 |

The half-maximal inhibitory concentration (IC50) values indicate that the compound has varying degrees of effectiveness against different cell lines, with T47-D cells showing the highest sensitivity .

Mechanistic Insights

Fluorescence microscopy studies have demonstrated that treatment with 3-bromo-4'-thiomorpholinomethyl benzophenone leads to increased cell death, as evidenced by higher propidium iodide (PI) staining compared to control groups. This suggests that the compound induces apoptosis in cancer cells through mechanisms that may involve oxidative stress or disruption of cellular signaling pathways .

Study on Anticancer Properties

In a study published in Molecules, researchers synthesized several derivatives of benzophenone and evaluated their biological activities. Among these derivatives, 3-bromo-4'-thiomorpholinomethyl benzophenone was highlighted for its promising anticancer properties, particularly against breast cancer cell lines . The study concluded that further investigations are warranted to explore its full therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis revealed that while other brominated benzophenones exhibited some degree of biological activity, the presence of the thiomorpholine group in 3-bromo-4'-thiomorpholinomethyl benzophenone significantly enhances its biological profile. This unique structural feature may be responsible for its improved interactions with biological targets compared to related compounds like 3-bromo-4-methylbenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.